![molecular formula C23H14ClFO4 B2665095 3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one CAS No. 618390-18-4](/img/structure/B2665095.png)
3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the chromen-4-one core, followed by various substitutions to add the phenyl groups and the oxoethoxy group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include looking at its reactivity, stability, and the types of reactions it can undergo .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Antitumor Activity
Research on chromen-4-one derivatives, similar to 3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one, indicates potential antitumor activities. A study by Yu et al. (2017) demonstrated that certain 1H-thieno[2,3-c]chromen-4(2H)-one derivatives exhibit moderate to good activity against various cancer cell lines, such as A549, BGC-823, HCT116, and MDA-MB-453 (Yu et al., 2017).
Synthesis of Warfarin Analogues
Alonzi et al. (2014) explored the use of novel polystyrene-supported catalysts in the Michael addition for synthesizing Warfarin and its analogues. This includes derivatives of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, relevant to the chemical structure (Alonzi et al., 2014).
Antimicrobial and Antioxidant Activities
Compounds like 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. The structural similarity to 3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one suggests potential in these areas as well (Hatzade et al., 2008).
Selective COX-2 Inhibition
Rullah et al. (2015) investigated a compound structurally similar to 3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one for its selective COX-2 inhibitory properties. This study underscores the potential for developing novel anti-inflammatory agents based on the chromen-4-one structure (Rullah et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further studies to fully elucidate its properties, potential uses, and safety profile. This could include more detailed studies of its mechanism of action, as well as investigations into potential applications in fields such as medicine or materials science .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFO4/c24-16-5-1-14(2-6-16)20-12-29-22-11-18(9-10-19(22)23(20)27)28-13-21(26)15-3-7-17(25)8-4-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKCCMWHHRHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2665012.png)

![N-(butan-2-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2665014.png)
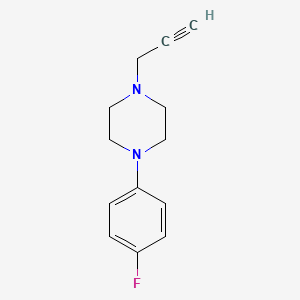
![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)
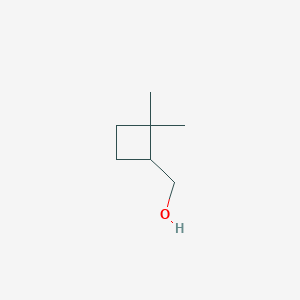
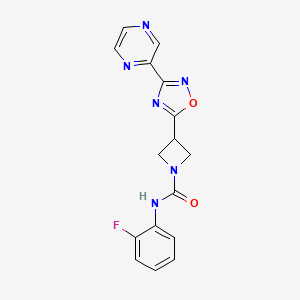
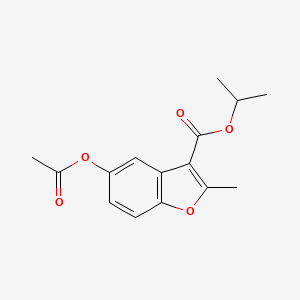
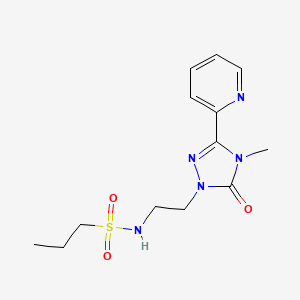

![1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2665027.png)
![N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2665028.png)


